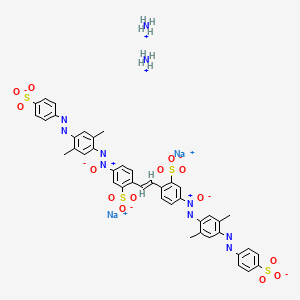

4,4'-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2'-disulphonic acid, ammonium sodium salt

Description

Systematic IUPAC Nomenclature and Structural Identification

The systematic IUPAC name of this compound reflects its intricate architecture. Breaking down the name:

- Stilbene backbone : A central 1,2-diphenylethylene unit (C₆H₅-CH=CH-C₆H₅).

- Bis-substituents : Two identical groups attached at the 4 and 4' positions of the stilbene core.

- Azoxy linkage (-N(O)=N-) : Each substituent contains an azoxy group connecting two aromatic rings.

- Azo group (-N=N-) : A diazo bridge linking a 2,5-dimethylphenyl group to a 4-sulphophenyl moiety.

- Sulfonic acid groups (-SO₃H) : Two sulfonic acid substituents at the 2 and 2' positions of the stilbene, neutralized as ammonium sodium salts.

The full structural formula can be represented as:

C₃₈H₃₂N₈O₁₄S₄·NH₄Na , with a molecular weight of approximately 1,036.86 g/mol.

| Structural Component | Position | Functional Role |

|---|---|---|

| Stilbene core | Central backbone | Provides rigidity and conjugation |

| Azoxy groups (-N(O)=N-) | Substituent linkages | Enhances lightfastness |

| Azo groups (-N=N-) | Within substituents | Chromophore for color absorption |

| Sulfonic acid groups (-SO₃⁻) | 2,2' positions | Improves water solubility |

The ammonium sodium salt form stabilizes the sulfonic acid groups, making the compound soluble in aqueous solutions.

Historical Development of Stilbene-Azo-Azoxy Dyes

The synthesis of stilbene-azo-azoxy dyes emerged from mid-20th-century efforts to enhance dye stability and chromatic intensity. Key milestones include:

- Early Stilbene Derivatives : Initial work focused on unsubstituted stilbenes, but their limited solubility and photostability prompted modifications.

- Introduction of Azo Groups : Incorporating -N=N- bridges improved color range, as seen in textile dyes developed in the 1960s.

- Azoxy Functionalization : The addition of azoxy groups (-N(O)=N-) in the 1970s addressed thermal instability issues in pure azo dyes. For example, trans-cis isomerization studies of azoxystilbenes demonstrated their configurational sensitivity, influencing synthetic protocols.

- Sulfonation for Solubility : By the 1980s, sulfonic acid groups were added to stilbene-azo-azoxy systems, enabling their use in biological staining and inkjet printing.

Synthetic routes evolved from simple diazotization-coupling reactions to multi-step processes involving:

Position in Azo Dye Classification Systems

This compound belongs to the bis-azo-azoxy sulfonated dye subclass, characterized by:

Compared to mono-azo dyes, its bis-azo structure broadens the absorption spectrum, resulting in deeper shades. The azoxy groups contribute to resistance against photodegradation, while sulfonic acid groups enable compatibility with polar solvents.

In industrial classification systems, it falls under acid dyes due to its anionic sulfonate groups, which bind to cationic sites in wool and silk. Its ammonium sodium salt form ensures stability during storage and application.

Properties

CAS No. |

93904-54-2 |

|---|---|

Molecular Formula |

C42H40N10Na2O14S4 |

Molecular Weight |

1083.1 g/mol |

IUPAC Name |

diazanium;disodium;5-[[2,5-dimethyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]imino-oxidoazaniumyl]-2-[(E)-2-[4-[[2,5-dimethyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]imino-oxidoazaniumyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C42H36N8O14S4.2H3N.2Na/c1-25-21-39(27(3)19-37(25)45-43-31-9-15-35(16-10-31)65(53,54)55)47-49(51)33-13-7-29(41(23-33)67(59,60)61)5-6-30-8-14-34(24-42(30)68(62,63)64)50(52)48-40-22-26(2)38(20-28(40)4)46-44-32-11-17-36(18-12-32)66(56,57)58;;;;/h5-24H,1-4H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);2*1H3;;/q;;;2*+1/p-2/b6-5+,45-43?,46-44?,49-47?,50-48?;;;; |

InChI Key |

QWXQZGQBLZPCAZ-AIVMUTABSA-L |

Isomeric SMILES |

CC1=CC(=C(C=C1N=[N+](C2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])C)N=NC6=CC=C(C=C6)S(=O)(=O)[O-].[NH4+].[NH4+].[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1N=[N+](C2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])C)N=NC6=CC=C(C=C6)S(=O)(=O)[O-].[NH4+].[NH4+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2’-disulphonic acid, ammonium sodium salt involves multiple steps. The process typically starts with the diazotization of 2,5-dimethylaniline, followed by coupling with 4-sulphophenylamine. The resulting azo compound is then subjected to azoxy formation under controlled conditions. The final product is obtained by sulphonation and subsequent neutralization with ammonium and sodium salts.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products

Oxidation: Oxidized derivatives with altered electronic properties.

Reduction: Amines and other reduced forms.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2’-disulphonic acid, ammonium sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a dye and indicator in various chemical reactions.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets include various substrates in chemical reactions where it acts as a dye or indicator. The pathways involved often include electron transfer processes that lead to color changes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Structural Differences:

- Azoxy vs. Azo Linkages: The target compound’s azoxy (-N=N(O)-) groups differ from simpler azo (-N=N-) linkages in compounds like 4,4'-bis[(4-hydroxy-3-methylphenyl)azo]stilbene-2,2'-disulphonic acid (). Azoxy groups may confer greater oxidative stability but reduce fluorescence efficiency due to electron-withdrawing effects .

- Triazine-Modified Stilbenes: Compounds such as Tetrasodium 4,4'-bis((4-(bis(2-hydroxypropyl)amino)-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-stilbene-2,2'-disulphonate () incorporate triazine rings, increasing molecular weight (MW = 1228.2 g/mol) and hydrogen-bonding capacity (polar surface area = 475.18 Ų), which enhance thermal stability but reduce solubility (LogS = -5.616) compared to the target compound .

- Naphthylazo Derivatives: 4,4'-Bis(4-amino-1-naphthylazo)-2,2'-stilbenedisulfonic acid () features bulkier naphthyl groups, leading to a higher MW (678.74 g/mol) and redshifted UV-Vis absorption due to extended conjugation, making it suitable for darker dyes versus the target compound’s phenyl-based chromophores .

Physicochemical Properties

Solubility and Stability:

- The target compound’s ammonium sodium salt form improves water solubility compared to disodium salts (e.g., ), which may precipitate in hard water .

- Quaternary ammonium derivatives () exhibit superior acid/alkali resistance but lower fluorescence due to reduced π-conjugation from cationic groups .

Application-Specific Performance

- Fluorescent Brightening: The target compound’s azoxy groups may limit fluorescence intensity compared to non-ionic triazinyl stilbenes () but provide better lightfastness .

- Dyeing Efficiency: Compounds with ethoxy or morpholino groups () show higher hydrophobicity, suitable for polyester dyes, whereas the target compound’s sulphonic acid groups favor cellulosic fibers .

Key Research Findings

- Thermal Stability: Triazine-modified stilbenes () degrade above 300°C, outperforming azoxy-based compounds in high-temperature applications .

- Environmental Impact: Bis-diazotization methods () generate less hazardous waste compared to triazine syntheses requiring cyanuric chloride .

- Market Trends: Ammonium sodium salts are preferred in liquid detergent formulations due to enhanced solubility, whereas disodium salts dominate powdered products .

Biological Activity

4,4'-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2'-disulphonic acid, ammonium sodium salt (commonly referred to as "azo dye") is a complex organic compound widely studied for its biological activity and potential applications in various fields including dyeing, pharmaceuticals, and environmental science. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a CAS number of 85959-57-5. Its structure consists of multiple azo groups which are known for their vibrant colors and ability to bind to various substrates.

Biological Activity Overview

The biological activity of azo dyes has been extensively studied due to their potential toxicity and mutagenicity. The following sections summarize key findings related to the biological effects of this specific compound.

1. Cytotoxicity

Research indicates that azo dyes can exhibit cytotoxic effects on various cell lines. A study evaluated the cytotoxicity of several azo compounds, including the one , using the MTT assay. The results showed that concentrations above 100 µM significantly reduced cell viability in human liver carcinoma cells (HepG2), indicating potential hepatotoxicity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

| 200 | 20 |

2. Mutagenicity

Azo dyes are known for their mutagenic properties. In vitro tests using the Ames test demonstrated that the compound induced mutations in Salmonella typhimurium strains TA98 and TA100. The mutagenic response was dose-dependent, with significant increases in revertant colonies observed at concentrations above 50 µg/plate.

3. Environmental Impact

The environmental fate of azo dyes has been a subject of concern due to their persistence and potential to form toxic metabolites. A screening assessment highlighted that this compound can undergo reductive cleavage under anaerobic conditions, leading to the formation of potentially carcinogenic amines .

Case Studies

Several case studies have investigated the biological implications of azo dyes:

-

Case Study 1: Hepatic Toxicity

A study conducted on rats exposed to high doses of azo dyes showed significant liver damage characterized by elevated liver enzymes (ALT and AST). Histopathological examinations revealed necrosis and inflammation in liver tissues. -

Case Study 2: Aquatic Toxicity

Research on aquatic organisms revealed that exposure to this azo dye resulted in decreased survival rates and reproductive success in fish species such as Danio rerio (zebrafish). The LC50 value was determined to be approximately 30 mg/L after a 96-hour exposure period.

Q & A

Q. What are the recommended synthetic routes for 4,4'-Bis[...] ammonium sodium salt, and how do reaction conditions influence product purity?

The compound is synthesized via diazotization of aromatic amines followed by coupling with stilbene disulfonic acid derivatives. Key steps include controlling pH (5–7) and temperature (0–5°C) during diazotization to minimize byproducts like nitroso compounds . Post-synthesis, hydrogenation or oxidation adjustments (e.g., azo → azoxy group conversion) require inert atmospheres to prevent sulfonic acid group degradation . Purity is assessed via HPLC with UV-Vis detection (λ = 400–500 nm, azo group absorption) .

Q. What spectroscopic and chromatographic methods are optimal for structural elucidation of this compound?

- UV-Vis Spectroscopy : Azo groups absorb at ~450 nm; sulfonic acid groups show broad bands at 260–300 nm .

- FT-IR : Confirm sulfonate (S=O stretching at 1180–1250 cm⁻¹) and azo/azoxy groups (N=N at 1400–1600 cm⁻¹) .

- NMR : Use D₂O as solvent for solubility; ¹H NMR reveals aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .

- HPLC-MS : Coupled with electrospray ionization (ESI) to verify molecular weight (≈800–1000 g/mol) and fragmentation patterns .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

- pH Stability : Test in buffers (pH 2–12) at 25°C. Sulfonate groups degrade at pH < 2, while azo bonds hydrolyze at pH > 10 .

- Thermal Stability : Use TGA/DSC to identify decomposition points (typically >200°C for sulfonated stilbenes) .

Q. What purification techniques are effective post-synthesis?

- Membrane Filtration : Remove unreacted monomers using 1 kDa MWCO membranes .

- Ion-Exchange Chromatography : Separate sulfonated impurities on Dowex® resins .

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate crystalline product .

Advanced Research Questions

Q. How do azo and azoxy functional groups influence the compound’s photophysical and redox properties?

- Photostability : Azo groups undergo cis-trans isomerization under UV light (λ = 365 nm), while azoxy groups enhance stability due to reduced π-π* transitions .

- Redox Behavior : Cyclic voltammetry in aqueous media shows reversible reduction peaks at -0.5 V (azo → amine) and irreversible oxidation at +1.2 V (sulfonate degradation) .

Q. What computational models predict the compound’s reactivity in complex biological or environmental systems?

- DFT Calculations : Optimize geometry using B3LYP/6-31G* to predict electrophilic substitution sites (e.g., sulfonate group directs reactions to para positions) .

- Molecular Dynamics : Simulate aggregation in aqueous solutions; sulfonate hydration shells reduce stacking interactions .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles?

- DoE (Design of Experiments) : Vary diazotization time (10–60 min) and coupling agent stoichiometry (1:1 to 1:1.2) to identify optimal conditions .

- LC-MS/MS : Detect trace byproducts (e.g., nitro derivatives from over-oxidation) with MRM transitions .

Q. What challenges arise in analyzing mixtures containing structurally similar sulfonated stilbene derivatives?

- Chromatographic Co-elution : Use UPLC with BEH C18 columns (1.7 µm particles) and 0.1% formic acid in mobile phase to improve resolution .

- Mass Spectrometry Interference : Apply high-resolution Q-TOF to distinguish isotopic patterns (e.g., sulfonate vs. carboxylate fragments) .

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) affect aggregation in aqueous solutions?

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius (Rh) changes with concentration; Rh > 50 nm indicates aggregation .

- Cryo-TEM : Visualize micelle-like structures formed by hydrophobic stilbene cores and hydrophilic sulfonate shells .

Q. What environmental impact considerations are critical for studying this compound’s degradation pathways?

- Photocatalytic Degradation : Use TiO₂ nanoparticles under UV light to assess breakdown products (e.g., sulfophenyl amines) via LC-TOF .

- Ecotoxicology Assays : Test Daphnia magna mortality rates post-degradation to evaluate residual toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.